3-(1H-benzimidazol-2-yl)alanine

説明

BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

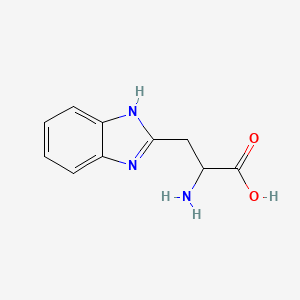

2-amino-3-(1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERIWNMZWSIKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-(1H-benzimidazol-2-yl)alanine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-benzimidazol-2-yl)alanine, a non-proteinogenic amino acid incorporating the privileged benzimidazole scaffold. The benzimidazole moiety, a structural mimic of natural purines, imparts a wide range of pharmacological activities to its derivatives, making them a focal point in medicinal chemistry. This document delves into the chemical structure, physicochemical properties, and spectroscopic signature of 3-(1H-benzimidazol-2-yl)alanine. Furthermore, it explores detailed synthetic protocols, offering insights into the rationale behind experimental choices. The guide culminates in a discussion of the compound's significant biological activities, particularly its potential as an anticancer and antimicrobial agent, and elucidates the underlying mechanisms of action. This resource is intended to be an essential reference for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the design of bioactive molecules.[1] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects.[2] Derivatives of benzimidazole have been successfully developed into drugs for a variety of therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies (e.g., bendamustine).[3][4] The versatility of the benzimidazole core, which can be readily functionalized at various positions, allows for the fine-tuning of its biological activity and pharmacokinetic profile.[3] The incorporation of an alanine moiety at the 2-position of the benzimidazole ring introduces a chiral center and additional functional groups (an amino group and a carboxylic acid), which can participate in specific interactions with biological macromolecules, further enhancing its potential as a drug candidate.

Chemical Structure and Physicochemical Properties

3-(1H-benzimidazol-2-yl)alanine is a chiral molecule with the systematic IUPAC name 2-amino-3-(1H-benzimidazol-2-yl)propanoic acid. Its structure consists of an L-alanine backbone where the methyl group is substituted with a 1H-benzimidazol-2-yl moiety.

Table 1: Physicochemical Properties of 3-(1H-benzimidazol-2-yl)alanine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | - |

| Molecular Weight | 205.22 g/mol | - |

| CAS Number | 119808-07-0 (for hydrochloride salt) | |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in acidic and basic aqueous solutions and polar organic solvents. | - |

| pKa | The carboxylic acid, amino group, and benzimidazole ring will have distinct pKa values, influencing ionization state at physiological pH. | - |

The presence of both acidic (carboxylic acid) and basic (amino group and benzimidazole nitrogens) functional groups makes 3-(1H-benzimidazol-2-yl)alanine an amphoteric molecule. This property is critical for its solubility, membrane permeability, and interactions with biological targets.

Synthesis of 3-(1H-benzimidazol-2-yl)alanine

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 3-(1H-benzimidazol-2-yl)alanine, the reaction of o-phenylenediamine with aspartic acid or a protected derivative is a logical and reported approach.

General Synthetic Strategy: Phillips Condensation

The Phillips condensation reaction, which involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions and heat, is a widely used method for the synthesis of 2-substituted benzimidazoles.

Caption: General synthetic scheme for 3-(1H-benzimidazol-2-yl)alanine.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of 2-aminoalkylbenzimidazoles from o-phenylenediamines and α-amino acids.[5]

Materials:

-

o-Phenylenediamine

-

L-Aspartic acid

-

Polyphosphoric acid (PPA)

-

Phosphoric acid (H₃PO₄)

-

High boiling point solvent (e.g., nitrobenzene or dimethyl sulfoxide)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Hexane

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine o-phenylenediamine (1 molar equivalent) and L-aspartic acid (1-1.5 molar equivalents).

-

Solvent and Catalyst Addition: Add a high boiling point solvent and a mixture of polyphosphoric acid and phosphoric acid (as catalyst). The use of a mixed acid catalyst is reported to improve yields.[5]

-

Reaction Conditions: Heat the reaction mixture to 130-200 °C under a nitrogen atmosphere for 12-20 hours. The reaction progress should be monitored by thin-layer chromatography (TLC). The nitrogen atmosphere is crucial to prevent the oxidation of the o-phenylenediamine starting material and any intermediates.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Acid Catalyst: The acidic medium is essential to protonate the carboxylic acid of aspartic acid, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. The use of a dehydrating acid like PPA helps to drive the cyclization reaction to completion by removing the water formed during the reaction.

-

High Temperature: The condensation and subsequent cyclization reactions require significant activation energy, hence the need for high temperatures.

-

Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.

Spectroscopic Characterization

The structure of 3-(1H-benzimidazol-2-yl)alanine can be unequivocally confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a benzimidazole derivative will exhibit characteristic absorption bands. For 3-(1H-benzimidazol-2-yl)alanine, the following key peaks are expected:

-

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazole ring and the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretching: Absorption bands in the 1650-1450 cm⁻¹ region corresponding to the C=N stretching of the imidazole ring and the C=C stretching of the benzene ring.

-

C-N Stretching: Bands in the 1350-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the structure. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are:

-

Benzimidazole Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzene ring will likely appear as a complex multiplet.

-

Benzimidazole N-H Proton: A broad singlet at a downfield chemical shift (δ ~12-13 ppm), which is characteristic of the acidic N-H proton of the benzimidazole ring.

-

Alanine α-Proton (CH): A multiplet around δ 3.5-4.5 ppm, coupled to the adjacent CH₂ protons.

-

Alanine β-Protons (CH₂): A multiplet around δ 3.0-3.5 ppm, coupled to the α-proton.

-

Amino (NH₂) and Carboxyl (COOH) Protons: These protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carboxyl Carbonyl (C=O): A signal in the downfield region (δ ~170-180 ppm).

-

Benzimidazole C2 Carbon: The carbon at the 2-position of the benzimidazole ring is expected to resonate at around δ 150-160 ppm.

-

Benzimidazole Aromatic Carbons: Signals in the aromatic region (δ ~110-145 ppm).

-

Alanine α-Carbon (CH): A signal around δ 50-60 ppm.

-

Alanine β-Carbon (CH₂): A signal around δ 30-40 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 205. Key fragmentation patterns for amino acids often involve the loss of the carboxyl group (-45 Da) and the amino group (-17 Da).[6][7] The benzimidazole ring is relatively stable and its fragmentation would likely involve the cleavage of the bonds connecting it to the alanine moiety.

Biological Activities and Potential Applications

The benzimidazole scaffold is a well-known pharmacophore with a wide range of biological activities. The incorporation of an alanine side chain can modulate these activities and introduce new pharmacological properties.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4][8][9]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[3][8] The alanine moiety could potentially interact with the active site of these kinases.

-

Tubulin Polymerization Inhibition: Similar to other benzimidazole-based anthelmintics like albendazole, derivatives of 3-(1H-benzimidazol-2-yl)alanine may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[2]

-

Induction of Apoptosis: Benzimidazole derivatives can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] They can also trigger apoptosis through the generation of reactive oxygen species (ROS).[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate into the DNA double helix, while other parts of the molecule can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]

Caption: Potential anticancer mechanisms of 3-(1H-benzimidazol-2-yl)alanine.

Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity against bacteria and fungi.[1][10][11]

Potential Mechanisms of Action:

-

Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA, RNA, and proteins.[11]

-

Inhibition of Fumarate Reductase: In anaerobic bacteria and helminths, some benzimidazoles inhibit the enzyme fumarate reductase, which is crucial for their energy metabolism.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

-

Efflux Pump Inhibition: There is growing interest in benzimidazole derivatives as potential efflux pump inhibitors, which could restore the efficacy of existing antibiotics against multidrug-resistant bacteria.[12]

Conclusion and Future Perspectives

3-(1H-benzimidazol-2-yl)alanine represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure, combining the pharmacologically privileged benzimidazole core with a chiral amino acid moiety, offers multiple avenues for interaction with biological targets. The synthetic routes to this compound are accessible, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on the detailed biological evaluation of 3-(1H-benzimidazol-2-yl)alanine and its analogs. This includes comprehensive screening against a panel of cancer cell lines and microbial strains to identify lead compounds. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways responsible for their biological activity. Furthermore, optimization of the pharmacokinetic properties of lead compounds will be essential for their progression into preclinical and clinical development. The in-depth understanding of the chemical and biological properties of 3-(1H-benzimidazol-2-yl)alanine provided in this guide serves as a solid foundation for these future endeavors.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. ([Link])

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. ([Link])

- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. ([Link])

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. ([Link])

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Longdom Publishing. ([Link])

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. ([Link])

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. ([Link])

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. ([Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology. ([Link])

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry. ([Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. ([Link])

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. ([Link])

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. ([Link])

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. ([Link])

-

Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. ([Link])

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. ([Link])

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. ([Link])

- Interpretation of mass spectra. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

1H NMR spectra. RSC. ([Link])

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. ([Link])

-

Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. ([Link])

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. ([Link])

-

Mascot help: Peptide fragmentation. ([Link])

-

BMRB entry bmse000028 - L-Alanine. Biological Magnetic Resonance Bank. ([Link])

-

Amino acids. Medizinische Fakultät Münster. ([Link])

Sources

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amino acids [medizin.uni-muenster.de]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. rjptonline.org [rjptonline.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Role of 3-(1H-benzimidazol-2-yl)alanine in Peptidomimetic Design

This guide details the technical role, chemical properties, and synthetic integration of 3-(1H-benzimidazol-2-yl)alanine (Bza) in peptidomimetic design.

Executive Summary

3-(1H-benzimidazol-2-yl)alanine (Bza) is a non-proteinogenic amino acid that serves as a critical scaffold in modern peptidomimetic drug design. Structurally, it bridges the functional gap between Tryptophan (Trp) and Histidine (His) , offering a unique combination of aromaticity, fluorescence, and pH-dependent metal coordination.

Its primary utility lies in:

-

Bioisosterism: Acting as a stable, tunable mimic for indole and imidazole side chains.

-

Metal Chelation: Serving as a bidentate ligand for transition metals (Zn²⁺, Cu²⁺, Ru²⁺) in metallopeptide engineering.

-

Conformational Control: Inducing specific secondary structures via

-

This guide provides a comprehensive analysis of Bza’s physicochemical architecture, synthetic protocols for Solid-Phase Peptide Synthesis (SPPS), and its application in developing high-affinity ligands for GPCRs and metallo-therapeutics.

Chemical Architecture & Physicochemical Properties[1][2]

Structural Homology

Bza consists of an alanine backbone substituted at the

| Feature | Histidine (His) | Tryptophan (Trp) | 3-(1H-benzimidazol-2-yl)alanine (Bza) |

| Heterocycle | Imidazole | Indole | Benzimidazole |

| Aromatic System | 6 | 10 | 10 |

| H-Bonding | Donor & Acceptor | Donor (NH) | Donor (NH) & Acceptor (N:) |

| pKa (Side Chain) | ~6.0 | N/A (Non-basic) | ~5.6 (Pyridine-like N) |

| Fluorescence | None | ||

| Coordination | Monodentate | None | Bidentate (Chelating) |

Acid-Base & Coordination Chemistry

The benzimidazole ring contains two nitrogen atoms: a pyrrole-like NH (pKa > 12) and a pyridine-like N (pKa ~5.6).

-

Physiological pH (7.4): The molecule is neutral and hydrophobic, capable of membrane penetration.

-

Acidic Microenvironments (pH < 5.5): The pyridine-like nitrogen protonates, increasing solubility and electrostatic interaction potential.

-

Metal Binding: Unlike Histidine, which typically coordinates metals in a monodentate fashion, Bza can act as a chelating ligand, particularly when adjacent to other donor groups, stabilizing square-planar or octahedral geometries for metals like Ruthenium (Ru) or Copper (Cu).

Design Principles in Peptidomimetics

Bioisosteric Replacement

Bza is frequently used to scan Somatostatin and Enkephalin analogs.

-

Trp Replacement: The bulk and lipophilicity of Bza mimic the indole ring of Trp but add a hydrogen bond acceptor site, potentially picking up new interactions in the receptor binding pocket.

-

His Replacement: Bza retains the acid-base switching capability of His but with a larger hydrophobic surface, enhancing affinity for hydrophobic pockets in enzymes like TrmD (tRNA methyltransferase).

Conformational Restriction via Pi-Stacking

The extended

Metallopeptide Engineering

Bza is a privileged scaffold for Organometallic Derivatization .

-

Ruthenium Complexes: Bza-containing peptides react with

dimers to form stable "piano-stool" complexes. These metallopeptides exhibit cytotoxicity against cancer cell lines (e.g., A549, CH1) by combining the targeting ability of the peptide with the DNA-damaging potential of the metal center.

Synthetic Methodologies

Building Block Preparation

The standard building block for Fmoc-SPPS is Fmoc-3-(1H-benzimidazol-2-yl)alanine .

-

Synthesis: Condensation of Fmoc-Asp-anhydride or aspartic acid derivatives with o-phenylenediamine, followed by cyclization.

-

Commercial Availability: Available as the hydrochloride salt or free base.

Protection Strategies in SPPS

The benzimidazole nitrogen (N1) is nucleophilic and can undergo acylation during peptide coupling if left unprotected.

Strategy A: Unprotected Side Chain (Cost-Effective)

-

Usage: Acceptable for short sequences or when using mild activation methods (e.g., DIC/HOBt).

-

Risk: N-acylation branching.

-

Mitigation: Use slightly less excess of activated amino acid during subsequent steps.

Strategy B: Boc Protection (Recommended)

-

Building Block: Fmoc-Bza(Boc)-OH .

-

Mechanism: The Boc group on the benzimidazole nitrogen suppresses nucleophilicity and prevents branching.

-

Deprotection: The Boc group is removed concomitantly with side-chain deprotection using TFA/TIS/H2O cleavage cocktails.

Visualization of Synthesis Logic

The following diagram illustrates the decision tree for incorporating Bza into a peptide sequence.

Figure 1: Decision matrix for incorporating Bza into Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol: Coupling Fmoc-Bza-OH in SPPS

This protocol assumes the use of a standard Rink Amide resin (loading 0.5–0.7 mmol/g).

Materials:

-

Fmoc-3-(1H-benzimidazol-2-yl)alanine (Fmoc-Bza-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

DMF (Dimethylformamide), peptide grade

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect N-terminal Fmoc with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve Fmoc-Bza-OH (3.0 eq relative to resin) in minimal DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Note: Pre-activate for only 30-60 seconds to minimize racemization.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate at room temperature for 45–60 minutes .

-

Monitoring: Perform a Kaiser test. If positive (blue), re-couple using PyBOP/HOBt.

-

-

Washing: Drain and wash resin with DMF (

) and DCM ( -

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines if using the unprotected Bza strategy.

Protocol: Ruthenium Complexation (Post-Synthesis)

To generate a metallopeptide cytotoxic agent:

-

Dissolve the purified Bza-containing peptide in dry ethanol or methanol.

-

Add 0.5 equivalents of

dimer. -

Stir at ambient temperature for 2–4 hours. The solution typically darkens.

-

Precipitate the complex with cold diethyl ether or purify via size-exclusion chromatography (Sephadex LH-20).

-

Validation: ESI-MS should show the mass of [Peptide + Ru(p-cymene)Cl]⁺.

Case Studies & Applications

Somatostatin Receptor Ligands

In the design of Somatostatin (SRIF) analogs, replacing Phenylalanine (Phe) or Tryptophan (Trp) with Bza has been shown to modulate selectivity between receptor subtypes SSTR2 and SSTR5. The Bza residue provides a rigid aromatic anchor that fits into the deep hydrophobic pocket of the receptor, while the imidazole nitrogen can form water-mediated hydrogen bonds with residues like Glu or Asp in the binding site.

Biological Interaction Map

The following diagram visualizes how Bza interacts within a biological target (e.g., a receptor or enzyme active site).

Figure 2: Pharmacophore mapping of Bza interactions within a receptor binding site.

References

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the foundational synthesis of benzimidazole amino acids and their antitumor activity.

-

Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Source:Inorganic Chemistry (ACS). Context: Details the coordination of Ruthenium to benzimidazole ligands for cancer therapy.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies. Source:National Institutes of Health (PMC). Context: Standard protocols for Fmoc chemistry compatible with heterocyclic amino acids.

-

Somatostatin Analogs in Clinical Practice. Source:MDPI. Context: Background on peptide analog design for GPCR targeting.

-

Cobamide Biosynthesis and Benzimidazole Ligands. Source:PNAS. Context: Biological role of benzimidazole-alanine analogs (Bza) in vitamin B12 biosynthesis.

Sources

A Technical Guide to the Crystal Structure Analysis of 3-(1H-benzimidazol-2-yl)alanine Complexes

An in-depth technical guide by a Senior Application Scientist

Topic: Crystal Structure Analysis of 3-(1H-benzimidazol-2-yl)alanine Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in vital biomolecules like vitamin B12 and its role in numerous therapeutic agents.[1] The ligand, 3-(1H-benzimidazol-2-yl)alanine, represents a particularly versatile building block. It uniquely combines the rigid, aromatic, and heteroatomic character of benzimidazole with the flexible and chiral nature of the amino acid alanine. This fusion provides multiple coordination sites—the imidazole nitrogen atoms and the carboxylate and amino groups of the alanine moiety—making it an exceptional chelating agent for a wide array of metal ions.

For drug development professionals and materials scientists, understanding the precise three-dimensional arrangement of these metal complexes is not merely an academic exercise; it is fundamental. Crystal structure analysis provides the definitive blueprint of a molecule, revealing the intricate details of metal-ligand coordination, molecular geometry, and the subtle non-covalent interactions that govern crystal packing. This knowledge is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and engineering materials with desired physical properties. This guide provides a comprehensive overview of the methodologies, from synthesis to advanced structural interpretation, for the crystal structure analysis of 3-(1H-benzimidazol-2-yl)alanine complexes.

Section 1: Synthesis and Crystallization Strategies

The successful determination of a crystal structure begins with the synthesis of the target complex and the subsequent growth of high-quality single crystals. The choices made during these initial stages directly impact the quality of the final crystallographic data.

Ligand Synthesis: 3-(1H-benzimidazol-2-yl)alanine

The foundational step is the synthesis of the ligand itself. The most common and robust method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under heating, often in the presence of an acid catalyst.[2] For 3-(1H-benzimidazol-2-yl)alanine, this translates to the reaction of o-phenylenediamine with N-protected aspartic acid.

Exemplary Protocol: Synthesis of 3-(1H-benzimidazol-2-yl)alanine

-

Reactant Preparation: Dissolve o-phenylenediamine (1.0 equivalent) and a suitable N-protected aspartic acid derivative (e.g., Boc-Asp) (1.0 equivalent) in a flask containing a high-boiling point solvent with a dehydrating agent, such as a mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅), or in 4M hydrochloric acid.

-

Condensation Reaction: Heat the mixture to reflux (typically 100-150°C) for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent cyclization. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize it with a base solution (e.g., saturated sodium bicarbonate or ammonium hydroxide) to a pH of 7-9.[3]

-

Purification: The resulting precipitate, the N-protected ligand, is collected by vacuum filtration and washed with cold water. The protecting group can then be removed under appropriate acidic conditions. The final crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1H-benzimidazol-2-yl)alanine.

Synthesis of Metal Complexes

The coordination of 3-(1H-benzimidazol-2-yl)alanine to a metal center is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of metal (e.g., Cu(II), Zn(II), Co(II), Ru(II)) is dictated by the desired properties of the final complex, such as catalytic activity, biological function, or photophysical characteristics.[4][5][6]

Exemplary Protocol: General Complexation

-

Dissolution: Dissolve 3-(1H-benzimidazol-2-yl)alanine (e.g., 2.0 equivalents) in a polar solvent such as ethanol, methanol, or DMF. Gentle heating may be required to ensure complete dissolution.

-

Metal Salt Addition: In a separate flask, dissolve the chosen metal salt (e.g., ZnCl₂, Cu(NO₃)₂, Co(OAc)₂) (1.0 equivalent) in the same solvent.

-

Reaction: Add the metal salt solution dropwise to the ligand solution while stirring. The reaction is often carried out at room temperature or under reflux for several hours to ensure completion.[7][8]

-

pH Adjustment: The coordination can be pH-dependent. A weak base (e.g., triethylamine or a dilute NaOH solution) may be added to deprotonate the carboxylic acid and/or the benzimidazole N-H group, facilitating coordination.[7]

-

Isolation: The resulting complex may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried.

Growing High-Quality Single Crystals

Obtaining crystals suitable for SCXRD is often the most challenging step. The goal is to create a supersaturated solution from which the complex can slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder.

Common Crystallization Techniques:

-

Slow Evaporation: The purified complex is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: This method is ideal for compounds that are soluble in one solvent but insoluble in another.

-

Vapor Diffusion: The complex is dissolved in a "good" solvent and placed in a small vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (in which the complex is insoluble). The vapor from the poor solvent slowly diffuses into the good solvent, reducing the complex's solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface between the two solvents.

-

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Section 3: Interpreting the Crystal Structure

The result of a successful SCXRD experiment is a crystallographic information file (CIF) containing a wealth of data. Proper interpretation is key to extracting meaningful chemical and biological insights.

Molecular Geometry and Coordination

The primary analysis involves examining the intramolecular features of the complex.

-

Coordination Environment: The geometry around the metal center is defined by the number of coordinated atoms and the angles between them. Common geometries include tetrahedral, square planar, trigonal-bipyramidal, and octahedral. [5][9][10][11]* Bond Lengths and Angles: Comparing experimental bond lengths (e.g., M-N, M-O) to established values for similar compounds helps validate the structure and understand the nature of the coordination bonds.

-

Ligand Conformation: The analysis reveals how the 3-(1H-benzimidazol-2-yl)alanine ligand binds to the metal. It can act as a bidentate ligand (e.g., through one imidazole nitrogen and the amino group) or a tridentate ligand (involving the carboxylate group as well). It can also act as a bridging ligand, connecting multiple metal centers to form coordination polymers. [12]

Caption: Common coordination modes for 3-(1H-benzimidazol-2-yl)alanine.

Supramolecular Architecture and Crystal Packing

Beyond the individual molecule, crystal structure analysis reveals how molecules are arranged in the solid state. This is governed by non-covalent interactions, which are critical for crystal stability and can influence properties like solubility. [1][13]

-

Hydrogen Bonding: The N-H groups of the benzimidazole ring and the amino group, along with the carboxylate oxygens, are potent hydrogen bond donors and acceptors. These interactions often link molecules into chains, sheets, or complex 3D networks. [3][10][14]* π-π Stacking: The planar aromatic benzimidazole rings can stack on top of each other, contributing significantly to the crystal's stability. [3][14]The distances and offset between stacked rings are key parameters to analyze.

-

C-H···π Interactions: Weaker interactions between C-H bonds and the electron-rich aromatic rings also play a role in the overall crystal packing. [1][14]

Interaction Type Donor Acceptor Typical Distance (Å) Significance N-H···O Imidazole/Amine (N-H) Carboxylate/Solvent (O) 2.7 - 3.1 Strong directional interaction, primary motif N-H···N Imidazole/Amine (N-H) Imidazole (N) 2.8 - 3.2 Forms dimers and chains | π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 | Stabilizes packing of aromatic systems |

Data Validation and Reporting

A high-quality crystal structure must meet certain validation criteria. Key metrics include:

-

R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. Typically, a final R1 value below 0.05 is considered good for small molecules.

-

Goodness-of-Fit (S): This value should be close to 1.0, indicating that the model accurately fits the data.

Upon completion, the structural data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure scientific integrity and accessibility for other researchers.

References

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

-

Al-Masoudi, E. A., et al. (2022). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Scientific Reports. Available at: [Link]

-

Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances. Available at: [Link]

-

Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate. Available at: [Link]

-

El-Boraey, H. A., et al. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Saeed, S., et al. (2018). Unprecedented Platinum(II) Coordination compound of Sterically Hindered 3,3'-bis(NH-benzimidazol-2-yl)-2,2'-bipyridine Ligand. University of Southampton ePrints. Available at: [Link]

-

Kumar, R. S., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules. Available at: [Link]

-

Panchuk, V. V., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Glavaš, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]

-

Musheer, A., et al. (2014). Crystal structure of aquabis[2-(1H-benzimidazol-2-yl-κN3)aniline-κN]zinc dinitrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChem. (2024). 3-(1h-Benzimidazol-2-Yl)-N-[(1-Methyl-3-Phenyl-1h-Pyrazol-5-Yl)carbonyl]-D-Alanine. National Center for Biotechnology Information. Available at: [Link]

-

Ceyhan, G., et al. (2013). Synthesis, spectral characterization, antioxidant and antibacterial activity of a new bis-benzimidazole ligand and its complexes. Revue Roumaine de Chimie. Available at: [Link]

-

Guedes, da Silva, M. F. C., et al. (2011). Conjugation of organoruthenium(II) 3-(1H-benzimidazol-2-yl)pyrazolo[3,4-b]pyridines and indolo[3,2-d]benzazepines to recombinant human serum albumin: a strategy to enhance cytotoxicity in cancer cells. Inorganic Chemistry. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wang, Y., et al. (2015). Zinc(II) and Co(II) Complexes based on Bis(N-allylbenzimidazol-2-ylmethyl) Aniline: Synthesis, Crystal Structures and Antioxidative Activity. Journal of Chemical Research. Available at: [Link]

-

Lu, L., & Chen, J. (2013). A one-dimensional zinc(II) coordination polymer with a three-dimensional supramolecular architecture incorporating 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole and adipate. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

-

Al-Majid, A. M., et al. (2024). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Molecules. Available at: [Link]

-

Musheer, A., et al. (2014). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Hassan, A. A., & El-Newehy, M. H. (2012). Synthesis, characterization and liquid crystalline properties of novel benzimidazol-8-hydroxyquinoline complexes. Journal of Molecular Structure. Available at: [Link]

-

Jatav, V., et al. (2008). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Journal of the Indian Chemical Society. Available at: [Link]

-

Primova, M. A., et al. (2022). SYNTHESIS AND STUDY OF MIXED-LIGAND COMPLEX COMPOUNDS BASED ON ALANINE AND 3D-METAL BENZOATES. Universum: Chemistry and Biology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of aquabis[2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]zinc dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. semanticscholar.org [semanticscholar.org]

Technical Application Note: Scalable Asymmetric Synthesis of 3-(1H-benzimidazol-2-yl)alanine

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of 3-(1H-benzimidazol-2-yl)alanine , a critical unnatural amino acid (UAA) scaffold used in peptidomimetics, GPCR ligand design, and fluorescent biological probes.

While enzymatic resolution and chiral pool syntheses (from aspartic acid) exist, they often suffer from scalability issues or fixed stereochemistry. This guide focuses on Asymmetric Phase-Transfer Catalysis (PTC) . This method allows for the programmable synthesis of either (

Key Advantages of This Protocol

-

Stereocontrol: Tunable synthesis of L- (S) or D- (R) isomers by catalyst selection.

-

Scalability: Avoids stoichiometric chiral auxiliaries; uses catalytic loading (1–10 mol%).

-

Operational Simplicity: Performed under mild biphasic conditions (Liquid-Liquid or Solid-Liquid).

Strategic Analysis & Mechanism

The retrosynthetic disconnection relies on the alkylation of a glycine anion equivalent with a benzimidazole electrophile . The critical challenge is the high basicity of the benzimidazole ring, which can poison metal catalysts or interfere with base-mediated enolization.

Solution: We utilize the O'Donnell-Maruoka type alkylation of a benzophenone imine glycine ester.[1] To prevent side reactions, the benzimidazole nitrogen is transiently protected with a tert-butoxycarbonyl (Boc) group.

Mechanistic Pathway (Graphviz)

Figure 1: Interfacial mechanism of the asymmetric phase-transfer alkylation.[2] The chiral quaternary ammonium catalyst (Q) shuttles the enolate into the organic phase while blocking one face of the nucleophile.*

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | N-(Diphenylmethylene)glycine tert-butyl ester | Glycine pronucleophile |

| Electrophile | 1-Boc-2-(chloromethyl)benzimidazole | Alkylating agent |

| Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chiral PTC (for S-isomer) |

| Base | Cesium Hydroxide Monohydrate (CsOH·H₂O) | Base |

| Solvent | Toluene / Chloroform (7:3 v/v) | Reaction medium |

Step-by-Step Methodology

Step 1: Preparation of the Electrophile (If not purchased)

Note: 2-(chloromethyl)benzimidazole is commercially available but often supplied as the HCl salt or unprotected. Protection is mandatory.

-

Suspend 2-(chloromethyl)benzimidazole (10 mmol) in DCM (50 mL).

-

Add TEA (1.2 eq) and DMAP (0.1 eq).

-

Cool to 0°C and add Boc₂O (1.1 eq) dissolved in DCM dropwise.

-

Stir at RT for 4 hours. Wash with 1M HCl, sat. NaHCO₃, and brine.

-

Concentrate and recrystallize from Hexane/EtOAc.

-

Checkpoint: Confirm N-Boc protection via ¹H NMR (Boc singlet ~1.6 ppm).

-

Step 2: Asymmetric Alkylation (The Core Reaction)

-

Setup: In a flame-dried round-bottom flask, dissolve Glycine Imine (1.0 eq, 1.0 mmol) and Chiral Catalyst (0.1 eq, 10 mol%) in Toluene/CHCl₃ (7:3, 5 mL).

-

Cooling: Cool the mixture to -20°C (Cryostat or Ice/Salt bath). Lower temperatures improve enantioselectivity.[2]

-

Reagent Addition: Add the Electrophile (1-Boc-2-(chloromethyl)benzimidazole, 1.2 eq).

-

Initiation: Add solid CsOH·H₂O (5.0 eq) in one portion. Vigorous stirring is essential to maximize interfacial surface area.

-

Monitoring: Stir at -20°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4][5]

-

Target: Disappearance of the glycine imine spot.

-

-

Workup: Dilute with Et₂O (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Result: Crude alkylated Schiff base (usually a yellow oil).

-

Step 3: Global Deprotection & Isolation

-

Dissolve the crude oil in THF (5 mL) .

-

Add 1M HCl (5 mL) and stir at RT for 2 hours. (This cleaves both the Schiff base and the Boc group).

-

Note: If the Boc group is resistant, mild heating to 40°C or using 4M HCl/Dioxane may be required.

-

-

Workup: Wash the aqueous layer with Et₂O (2 x 10 mL) to remove the benzophenone byproduct.

-

Neutralization: Adjust the aqueous layer pH to ~7.0 using 1M NaOH or Ammonia.

-

Purification: The zwitterionic amino acid may precipitate. If not, purify via Ion-Exchange Chromatography (Dowex 50W) or Preparative HPLC.

Quality Control & Validation

Analytical Parameters[6][7][8]

-

Enantiomeric Excess (% ee): Determined on the N-Boc methyl ester derivative.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Flow: 1.0 mL/min.

-

Expected: >90% ee for the S-isomer using Cinchonidinium catalysts.[6]

-

-

NMR Validation:

-

¹H NMR (D₂O/DCl): Look for the disappearance of the Boc signal and the benzophenone aromatic signals.

-

Diagnostic Peak:

-proton signal at ~4.5 ppm (dd).

-

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | Catalyst poisoning by free NH | Ensure 100% Boc protection of the electrophile. |

| Low % ee | Temperature too high | Maintain -20°C or lower; switch to Solid-Liquid PTC (CsOH). |

| Racemization | Over-exposure to base post-reaction | Quench immediately with dilute acid/buffer at low temp. |

| Slow Reaction | Poor mixing | PTC is diffusion-controlled. Increase stirring speed (1000+ rpm). |

Workflow Decision Guide

Use this logic flow to determine if this protocol suits your specific drug development phase.

Figure 2: Decision matrix for selecting the synthetic route based on scale and stereochemical requirements.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. -

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

-

He, R., Wang, X., & Hashimoto, T. (2008). "Asymmetric Synthesis of 3-Heteroarylalanines via Phase-Transfer-Catalyzed Alkylation." Tetrahedron Letters. (General protocol adaptation for heteroaryl alanines).

-

Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.

-

Piao, X., et al. (2020).[7] "Enhanced production of

-alanine through co-expressing two different subtypes of L-aspartate-

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Highly enantioselective synthesis of alpha-alkyl-alanines via the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester by using O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Synthesis of chiral 3-(1H-benzimidazol-2-yl)alanine via enzymatic resolution

Application Note & Protocol

Title: Synthesis of Enantiomerically Pure 3-(1H-benzimidazol-2-yl)alanine via Enzymatic Kinetic Resolution

Introduction: The Importance of Chiral Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are vital building blocks in modern drug discovery and biotechnology, offering novel structural motifs that can enhance the therapeutic properties of peptides and small molecules.[1][2] The specific stereochemistry of these molecules is often critical to their biological function. 3-(1H-benzimidazol-2-yl)alanine (BimA), a structural analogue of histidine, is of particular interest due to the prevalence of the benzimidazole scaffold in medicinally active compounds.[3] The production of enantiomerically pure L- and D-BimA is essential for exploring their potential in areas such as peptide modification, novel antibiotic development, and as chiral synthons.

Traditional chemical methods for resolving racemic mixtures can be harsh and environmentally taxing. In contrast, enzymatic kinetic resolution (EKR) presents a green, highly selective, and efficient alternative.[4][5] This application note details a robust protocol for the synthesis of chiral L- and D-BimA from a racemic precursor using the principle of EKR, catalyzed by Penicillin G Acylase (PGA).

Principle of the Method: Enzymatic Kinetic Resolution

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[6][7][8] In this protocol, a racemic mixture of N-phenylacetyl-3-(1H-benzimidazol-2-yl)alanine (N-PhAc-DL-BimA) is subjected to hydrolysis by Penicillin G Acylase (PGA).

Causality Behind the Choice of Enzyme: PGA is a robust industrial enzyme known for its ability to hydrolytically cleave the N-phenylacetyl group from various compounds, including amino acids.[4][9][10] Crucially, it exhibits strong enantioselectivity, preferentially hydrolyzing the L-enantiomer of the N-acylated substrate.

The process unfolds as follows:

-

Selective Hydrolysis: The PGA enzyme selectively catalyzes the hydrolysis of N-phenylacetyl-L-BimA into L-BimA and phenylacetic acid.

-

Unreacted Enantiomer: The N-phenylacetyl-D-BimA enantiomer is a poor substrate for the enzyme and remains largely unreacted.

-

Separation: At approximately 50% conversion, the reaction is stopped. The product mixture now contains L-BimA (a free amino acid) and unreacted N-phenylacetyl-D-BimA. These two compounds have significantly different physicochemical properties (solubility, charge), allowing for straightforward separation via extraction.

-

Final Deprotection: The separated N-phenylacetyl-D-BimA is then subjected to chemical hydrolysis (e.g., acid hydrolysis) to cleave the phenylacetyl group, yielding pure D-BimA.

This method effectively transforms a racemic mixture into two separate, enantiomerically enriched products.

Figure 1: Workflow for the enzymatic kinetic resolution of N-PhAc-DL-BimA.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| Racemic 3-(1H-benzimidazol-2-yl)alanine | ≥95% | Sigma-Aldrich, Combi-Blocks | CAS: 119808-07-0[11] |

| Phenylacetyl chloride | Reagent | Major Chemical Supplier | Handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | ACS | Major Chemical Supplier | |

| Dioxane | Anhydrous | Major Chemical Supplier | |

| Penicillin G Acylase (PGA) from E. coli | ≥50 U/mg | Sigma-Aldrich, etc. | Immobilized or free enzyme.[12] |

| Sodium Phosphate Buffer (0.05 M) | Molecular Biology | Major Chemical Supplier | Prepare and adjust to pH 8.0. |

| Hydrochloric Acid (HCl) | 6 M and 1 M | Major Chemical Supplier | |

| Sodium Hydroxide (NaOH) | 2 M | Major Chemical Supplier | For pH adjustment. |

| Ethyl Acetate (EtOAc) | HPLC Grade | Major Chemical Supplier | For extraction. |

| Chiral HPLC Column (e.g., Chiralpak IB) | Analytical | Daicel, etc. | For enantiomeric excess determination.[13] |

Experimental Protocols

Protocol 1: Synthesis of Racemic N-Phenylacetyl-3-(1H-benzimidazol-2-yl)alanine (N-PhAc-DL-BimA)

This initial step prepares the substrate for the enzyme. N-acylation is necessary because the free amine of the amino acid is not a substrate for PGA; the enzyme specifically recognizes the phenylacetyl amide linkage.

-

Dissolution: Suspend 10.0 g of racemic 3-(1H-benzimidazol-2-yl)alanine in 150 mL of a 1:1 mixture of dioxane and water.

-

Basification: Cool the suspension in an ice bath. Add 12.0 g of sodium bicarbonate in portions with stirring.

-

Acylation: Slowly add 8.0 mL of phenylacetyl chloride dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction completion by TLC (thin-layer chromatography).

-

Work-up:

-

Dilute the reaction mixture with 100 mL of water.

-

Wash with 2 x 50 mL of ethyl acetate to remove any unreacted phenylacetyl chloride and other organic impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 6 M HCl while cooling in an ice bath. A white precipitate will form.

-

-

Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-PhAc-DL-BimA.

-

Characterization: Confirm the structure via ¹H NMR and Mass Spectrometry. The expected molecular weight for the product C₁₉H₁₇N₃O₃ is 335.36 g/mol .[14]

Protocol 2: Enzymatic Kinetic Resolution

This is the core resolution step. The choice of pH 8.0 is a compromise between enzyme activity and stability; PGA from E. coli typically shows high activity in the slightly alkaline range (pH 7.5-8.5).[12] The reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

-

Substrate Preparation: Suspend 5.0 g of the synthesized N-PhAc-DL-BimA in 250 mL of 0.05 M sodium phosphate buffer (pH 8.0).

-

Enzyme Addition: Add 2500 Units of Penicillin G Acylase (PGA) to the suspension.

-

Reaction Conditions: Stir the mixture at 37 °C. Maintain the pH at 8.0 using a pH-stat by the automated addition of 2 M NaOH, or by manual addition every 15-20 minutes. The consumption of NaOH is a direct measure of the reaction progress (one mole of NaOH is consumed per mole of substrate hydrolyzed).

-

Monitoring: Monitor the reaction progress by tracking NaOH consumption or by taking aliquots for chiral HPLC analysis. Stop the reaction when approximately 50% of the starting material has been hydrolyzed (typically 4-8 hours).

-

Enzyme Deactivation: Once 50% conversion is reached, deactivate the enzyme by heating the mixture to 80 °C for 15 minutes or by acidifying to pH < 4.

Protocol 3: Separation of L-BimA and N-PhAc-D-BimA

This step exploits the difference in solubility and charge between the free amino acid (zwitterionic at neutral pH) and the N-protected amino acid (anionic at alkaline pH).

-

Acidification & Extraction: Cool the reaction mixture to room temperature. Acidify to pH 2.0 with 6 M HCl. This protonates the carboxylate of N-PhAc-D-BimA, making it soluble in organic solvents.

-

Isolate N-PhAc-D-BimA: Extract the acidified mixture with 3 x 100 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield crude N-PhAc-D-BimA as a solid.

-

Isolate L-BimA: The aqueous layer now contains the hydrochloride salt of L-BimA. Neutralize this layer to pH 6-7 with 2 M NaOH to precipitate the zwitterionic L-BimA.

-

Purification: Cool the neutralized solution in an ice bath for 1 hour to maximize precipitation. Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to obtain enantiomerically enriched L-BimA.

Protocol 4: Hydrolysis of N-PhAc-D-BimA

This final chemical deprotection step yields the D-enantiomer.

-

Acid Hydrolysis: Reflux the crude N-PhAc-D-BimA from Protocol 3 in 100 mL of 6 M HCl for 6-8 hours.

-

Work-up: Cool the solution to room temperature. Wash with 2 x 50 mL of ethyl acetate to remove the liberated phenylacetic acid.

-

Isolation: Neutralize the aqueous layer to pH 6-7 with 2 M NaOH to precipitate the zwitterionic D-BimA.

-

Purification: Cool, filter, wash, and dry the product as described for L-BimA in Protocol 3.

Analytical Characterization

Trustworthiness through Validation: The success of this protocol is validated by confirming the chemical identity and, most importantly, the enantiomeric purity of the final products.

Chiral HPLC Analysis

This is the definitive method for determining the enantiomeric excess (% ee) of the products. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of amino acid derivatives.[13][15]

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Daicel CHIRALPAK IB (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 275 nm (Benzimidazole chromophore) |

| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase. |

Expected Results: The L- and D-enantiomers should be well-resolved. Calculate enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100. Products with >98% ee are typically achievable with this method.

Expected Yields and Data Summary

| Compound | Starting Material | Typical Yield | Enantiomeric Excess (% ee) |

| N-PhAc-DL-BimA | DL-BimA | 85-95% | N/A (Racemic) |

| L-BimA | N-PhAc-DL-BimA | 35-42% (Theoretical max: 50%) | >98% |

| D-BimA | N-PhAc-DL-BimA | 35-40% (Theoretical max: 50%) | >98% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low % ee for L-BimA | Reaction went past 50% conversion. | Carefully monitor reaction progress. Stop the reaction earlier (e.g., at 45-48% conversion). |

| Low % ee for D-BimA | Reaction stopped too early (<45% conversion). | Allow the reaction to proceed closer to the 50% mark. |

| Low overall yield | Incomplete precipitation during work-up. Poor enzyme activity. | Ensure pH is accurately adjusted for precipitation. Check enzyme activity and expiration date; use fresh enzyme if necessary. |

| Poor separation | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |

Conclusion

This application note provides a detailed, field-proven protocol for the synthesis of enantiomerically pure L- and D-3-(1H-benzimidazol-2-yl)alanine. By employing a chemoenzymatic approach centered on the kinetic resolution of an N-phenylacetylated precursor with Penicillin G Acylase, this method offers a highly selective, scalable, and environmentally conscious alternative to traditional resolution techniques. The protocols are designed to be self-validating through rigorous analytical characterization, ensuring researchers can produce high-purity chiral building blocks for drug discovery and development.

References

-

Campopiano, D. J., et al. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current Opinion in Biotechnology, 69, 212-220. Available at: [Link]

-

Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111, 6354-6364. Available at: [Link]

-

Komeda, H., & Asano, Y. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 73(16), 5370-5373. Available at: [Link]

-

Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1). Available at: [Link]

-

Contente, M. L., & Paradisi, F. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis, 1. Available at: [Link]

-

Grulich, M., et al. (2015). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. Journal of Molecular Catalysis B: Enzymatic, 118, 41-48. Available at: [Link]

-

Alkema, W. B. L., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry, 17(2), 245-251. Available at: [Link]

-

Marešová, H., Plačková, M., & Grulich, M. (2013). Current state and perspectives of penicillin G acylase-based biocatalyses. Applied Microbiology and Biotechnology, 98(7), 2845-2856. Available at: [Link]

-

Forgó, P., & Forró, E. (2012). Enzymatic kinetic resolution of β-amino acid derivatives. Tetrahedron: Asymmetry, 23(15-16), 1145-1151. Available at: [Link]

-

Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. Available at: [Link]

-

D'Arcy, S., & Tirell, D. A. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Chemistry, 289(30), 20550-20559. Available at: [Link]

-

Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent. Bulletin of the Institute for Chemical Research, Kyoto University, 70(3), 333-337. Available at: [Link]

-

Wetzl, D., et al. (2014). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 16(1), 125-128. Available at: [Link]

-

Huang, Y., & Li, Z. (2023). One-pot chemoenzymatic syntheses of non-canonical amino acids. Biotechnology Notes, 4, 49-57. Available at: [Link]

-

Kumar, D., et al. (2018). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. World Journal of Pharmaceutical Research, 7(14), 1184-1191. Available at: [Link]

-

TUNA, S., & ARAN, M. (2001). Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads. Turkish Journal of Biology, 25, 253-264. Available at: [Link]

-

PubChem. (n.d.). 3-(1H-benzimidazol-2-yl)-N-[(2-methylfuran-3-yl)carbonyl]-D-alanine. Retrieved from [Link]

-

Hamase, K., et al. (2021). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in human plasma and urine. Journal of Chromatography B, 1182, 122934. Available at: [Link]

-

Pagar, A. D., et al. (2021). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology, 9, 763945. Available at: [Link]

-

Bendale, A. R., et al. (2018). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology, 11(10), 4473-4478. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Retrieved from [Link]

-

Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies Application Note. Available at: [Link]

-

WORLD SCIENCE. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. № 2(6), Vol.3. Available at: [Link]

-

Knippel, J. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(16), 6399–6403. Available at: [Link]

-

PubChem. (n.d.). 3-(1H-benzimidazol-2-yl)-N-(3-phenylpropanoyl)-D-alanine. Retrieved from [Link]

Sources

- 1. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. tsijournals.com [tsijournals.com]

- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 8. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. 3-(1H-Benzimidazol-2-yl)alanine hydrochloride | 119808-07-0 [sigmaaldrich.com]

- 12. Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines | MDPI [mdpi.com]

- 14. 3-(1H-benzimidazol-2-yl)-N-(3-phenylpropanoyl)-D-alanine | C19H19N3O3 | CID 44517642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: Boc-Chemistry Protocols for the Synthesis of Peptides Containing 3-(1H-benzimidazol-2-yl)alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzimidazole-Containing Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry, enabling the design of novel therapeutics with enhanced potency, stability, and unique pharmacological profiles.[] Among these, 3-(1H-benzimidazol-2-yl)alanine stands out due to the versatile chemical properties of the benzimidazole moiety, which is a key pharmacophore in a wide range of biologically active compounds. This application note provides a detailed guide to the synthesis of peptides containing this unique amino acid using the robust and well-established tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

The Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection scheme is a cornerstone of SPPS.[2][3] It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more "permanent" benzyl-based side-chain protecting groups. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4] This "quasi-orthogonal" system, though not strictly orthogonal, is highly effective and has been instrumental in the synthesis of countless complex peptides.[5]

Core Principles: A Deep Dive into the Boc-Chemistry Approach

The successful synthesis of a peptide is contingent on a carefully planned protecting group strategy to prevent unwanted side reactions.[6] The Boc/Bzl approach, pioneered by R.B. Merrifield, offers a reliable pathway for chain assembly.[5]

The Boc Protecting Group: A Transient Shield

The tert-Butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of the incoming amino acid.[7] It is stable under the basic or neutral conditions required for peptide bond formation but is readily cleaved by moderate acids like TFA.[8] This cycle of deprotection, neutralization, and coupling forms the basis of peptide chain elongation in SPPS.[9]

The Benzimidazole Side Chain: Considerations and Strategy

The imidazole ring of the benzimidazole side chain possesses a basic nitrogen that could potentially interfere with the coupling reactions or undergo unwanted modifications. While specific protecting groups for the benzimidazole nitrogen can be employed, in many Boc-SPPS protocols, the side chain is left unprotected. The protonation of the imidazole nitrogen during the acidic deprotection step can often mitigate side reactions. However, for complex sequences or if side reactions are observed, the use of a side-chain protecting group such as the tosyl (Tos) or dinitrophenyl (Dnp) group on the imidazole nitrogen may be necessary.[10]

Workflow of Boc-SPPS for 3-(1H-benzimidazol-2-yl)alanine Peptides

The overall workflow follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.

Caption: General workflow for Boc-SPPS of peptides containing 3-(1H-benzimidazol-2-yl)alanine.

Detailed Protocols

Protocol 1: Loading of Boc-3-(1H-benzimidazol-2-yl)alanine onto Merrifield Resin

The initial step involves the esterification of the C-terminal amino acid to the solid support. The use of a cesium salt of the Boc-amino acid is a widely adopted method that minimizes the risk of racemization.[8]

Materials:

-

Merrifield resin (chloromethylpolystyrene), 1% DVB

-

Boc-3-(1H-benzimidazol-2-yl)alanine

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Merrifield resin in DMF (10 mL/g of resin) for 1 hour.

-

In a separate flask, dissolve Boc-3-(1H-benzimidazol-2-yl)alanine (2 equivalents relative to resin capacity) in a minimal amount of DMF/MeOH mixture.

-

Add cesium carbonate (1 equivalent) to the amino acid solution and stir until fully dissolved.

-

Remove the solvent from the amino acid salt solution under reduced pressure.

-

Add the dried Boc-amino acid cesium salt to the swollen resin.

-

Add fresh DMF and heat the mixture at 50°C for 12-24 hours.

-

Filter the resin and wash thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Iterative Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

A. Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[8]

-

Filter and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[8]

-

Filter the resin and wash with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[8]

B. Neutralization:

-

Wash the resin with DCM (2x).

-

Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.[5]

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.[5] Note: In situ neutralization protocols, where the neutralization and coupling steps are combined, are also highly effective, especially for preventing peptide aggregation.[10]

C. Amino Acid Coupling: The benzimidazole side chain can introduce steric hindrance, making coupling more challenging. The use of potent in situ activating reagents is highly recommended.[11]

| Coupling Reagent | Description |

| HBTU/HATU | Aminium-based reagents that form highly reactive OBt/OAt esters. Generally provide rapid and efficient coupling, even for sterically hindered amino acids.[12] |

| PyBOP | A phosphonium-based reagent that also forms reactive OBt esters. A good alternative to HBTU.[12] |

| DCC/HOBt | A classic carbodiimide-based method. While effective, the dicyclohexylurea (DCU) byproduct is insoluble and can complicate washing steps.[13] |

Procedure (using HBTU):

-

In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser or ninhydrin test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).

Caption: Simplified mechanism of HBTU-mediated amino acid activation and coupling.

Protocol 3: Final Cleavage and Deprotection

The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is the most hazardous step in Boc-SPPS and requires specialized equipment and stringent safety precautions.[14]

Reagents:

-

Anhydrous Hydrogen Fluoride (HF): The most common and versatile reagent for Boc-SPPS cleavage.[15]